molecular formula C10H10F4O B12852380 2-Fluoro-4-(isopropoxy)benzotrifluoride

2-Fluoro-4-(isopropoxy)benzotrifluoride

Cat. No.: B12852380
M. Wt: 222.18 g/mol
InChI Key: YJBSCSISPUWZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(isopropoxy)benzotrifluoride is an organic compound with the molecular formula C10H10F4O It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluoro group at the second position and an isopropoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(isopropoxy)benzotrifluoride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzotrifluoride derivative.

    Isopropoxylation: The isopropoxy group is introduced at the fourth position through a nucleophilic substitution reaction using isopropyl alcohol and a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(isopropoxy)benzotrifluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro and isopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzotrifluoride derivatives.

Scientific Research Applications

2-Fluoro-4-(isopropoxy)benzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(isopropoxy)benzotrifluoride involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The fluoro and isopropoxy groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(methoxy)benzotrifluoride
  • 2-Fluoro-4-(ethoxy)benzotrifluoride
  • 2-Fluoro-4-(tert-butoxy)benzotrifluoride

Uniqueness

2-Fluoro-4-(isopropoxy)benzotrifluoride is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted benzotrifluorides

Properties

Molecular Formula

C10H10F4O

Molecular Weight

222.18 g/mol

IUPAC Name

2-fluoro-4-propan-2-yloxy-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F4O/c1-6(2)15-7-3-4-8(9(11)5-7)10(12,13)14/h3-6H,1-2H3

InChI Key

YJBSCSISPUWZIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.